Phen-DC3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

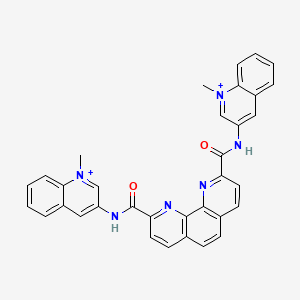

C34H26N6O2+2 |

|---|---|

Molecular Weight |

550.6 g/mol |

IUPAC Name |

2-N,9-N-bis(1-methylquinolin-1-ium-3-yl)-1,10-phenanthroline-2,9-dicarboxamide |

InChI |

InChI=1S/C34H24N6O2/c1-39-19-25(17-23-7-3-5-9-29(23)39)35-33(41)27-15-13-21-11-12-22-14-16-28(38-32(22)31(21)37-27)34(42)36-26-18-24-8-4-6-10-30(24)40(2)20-26/h3-20H,1-2H3/p+2 |

InChI Key |

CTOLNXAGCUTHBW-UHFFFAOYSA-P |

Canonical SMILES |

C[N+]1=CC(=CC2=CC=CC=C21)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7[N+](=C6)C)C=C3 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Chemical Synthesis of Phen-DC3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of Phen-DC3, a prominent G-quadruplex (G4) stabilizing ligand. This compound is a valuable tool in the study of G4 biology and is being investigated for its potential therapeutic applications, particularly in oncology. This document details an improved and more efficient synthetic route, presenting quantitative data in a structured format, and providing detailed experimental protocols. Furthermore, it visualizes the synthetic workflow and the established signaling pathway of this compound through clear diagrams.

Introduction

This compound, or 3,3'-((1,10-phenanthroline-2,9-diyl)bis(methylene))bis(1-methyl-1H-imidazol-3-ium), is a highly selective and potent G-quadruplex ligand.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in various cellular processes, including telomere maintenance and oncogene expression. By stabilizing these structures, this compound can modulate these processes, making it a compound of significant interest in cancer research. An improved synthetic route has been developed that increases the overall yield from 21% to a maximum of 43% while avoiding several hazardous reagents, making it more suitable for larger-scale production.[1]

Improved Synthetic Pathway

The optimized synthesis of this compound involves a multi-step process starting from 2,9-dimethyl-1,10-phenanthroline. The key steps include oxidation, amidation, and quaternization. This revised pathway offers significant improvements in yield and safety over previously reported methods.

Quantitative Data Summary

The following table summarizes the quantitative data for the improved synthesis of this compound, providing a clear comparison of the yields at each step.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | 2,9-Dimethyl-1,10-phenanthroline | 1,10-Phenanthroline-2,9-dicarboxylic acid | 1. SeO₂, Dioxane/H₂O, reflux2. H₂SO₄, H₂O | Quantitative |

| 2 | 1,10-Phenanthroline-2,9-dicarboxylic acid | N,N'-(Quinolin-3-yl)-1,10-phenanthroline-2,9-dicarboxamide | 3-Aminoquinoline, PyBOP, DIPEA, DMF | 58% |

| 3 | N,N'-(Quinolin-3-yl)-1,10-phenanthroline-2,9-dicarboxamide | This compound | Methyl iodide, DMF | Good |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 1,10-Phenanthroline-2,9-dicarboxylic acid

-

Oxidation: A mixture of 2,9-dimethyl-1,10-phenanthroline (neocuproine) and selenium dioxide in aqueous dioxane is refluxed for 2 hours to yield 1,10-phenanthroline-2,9-dicarbaldehyde.[3][4]

-

Purification and Subsequent Oxidation: The reaction mixture is filtered, and the filtrate is evaporated. The crude dicarbaldehyde is then hydrolyzed in sulfuric acid to afford the pure 1,10-phenanthroline-2,9-dicarboxylic acid in quantitative yields.

Step 2: Synthesis of N,N'-(Quinolin-3-yl)-1,10-phenanthroline-2,9-dicarboxamide

-

Amide Coupling: To a solution of 1,10-phenanthroline-2,9-dicarboxylic acid in DMF, 3-aminoquinoline, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) are added.

-

Reaction and Purification: The reaction mixture is stirred at room temperature. The resulting product, N,N'-(quinolin-3-yl)-1,10-phenanthroline-2,9-dicarboxamide, is isolated by filtration with a yield of 58%. This represents a significant improvement over the previously reported yield of 41% for this step.[5]

Step 3: Synthesis of this compound

-

Methylation: The dicarboxamide from the previous step is dissolved in DMF. Methyl iodide is then added as the methylating agent.

-

Product Formation: The reaction proceeds to form the di-iodide salt of this compound in good yield.[5] This method avoids the use of the highly toxic and carcinogenic methyl trifluoromethanesulfonate (B1224126) used in the original synthesis.[5]

Visualizations

The following diagrams illustrate the chemical synthesis workflow and the signaling pathway of this compound.

Caption: Chemical synthesis workflow for this compound.

Caption: Signaling pathway of this compound.

Conclusion

The improved synthesis of this compound presented in this guide offers a more efficient and safer route for producing this important G-quadruplex ligand. The detailed protocols and quantitative data provide a valuable resource for researchers in the fields of chemical biology and drug development. The visualization of the synthetic workflow and the signaling pathway of this compound further aids in understanding its synthesis and mechanism of action. This comprehensive guide is intended to facilitate further research and application of this compound as a powerful tool for studying and targeting G-quadruplexes.

References

An In-Depth Technical Guide to an Improved Synthesis Route for Phen-DC3

For Researchers, Scientists, and Drug Development Professionals

Phen-DC3, a bisquinolinium compound, has emerged as a significant ligand for G-quadruplex DNA structures, which are implicated in the regulation of key cellular processes and are promising therapeutic targets in cancer and other diseases.[1][2][3] Its high affinity and selectivity for G-quadruplexes make it an invaluable tool in chemical biology and drug discovery.[1][2] This technical guide details an improved and more efficient synthesis route for this compound, offering higher yields and enhanced safety compared to previous methods.[4][5]

Comparative Analysis of Synthesis Routes

The improved synthesis of this compound provides a significant advancement over the previously reported method. The key improvements include an increased overall yield from 21% to a maximum of 43% and the elimination of several hazardous reagents, making the process more suitable for large-scale production.[4][5]

| Parameter | Original Synthesis Route | Improved Synthesis Route | Reference |

| Starting Material | 2,9-dimethyl-1,10-phenanthroline (neocuproine) | 2,9-dimethyl-1,10-phenanthroline (neocuproine) | [4] |

| Key Intermediates | 1,10-phenanthroline-2,9-dicarboxylic acid | Chlorinated intermediates | [5] |

| Overall Yield | 21% | 36-43% | [4][5] |

| Hazardous Reagents Avoided | Not specified in abstracts | Three explosive, toxic, or carcinogenic reagents eliminated | [5] |

| Methylating Agent | Methyl triflate | Methyl iodide | [5] |

Experimental Protocols: Improved Synthesis Route

The following protocols are based on the improved synthesis route for this compound.

Step 1: Synthesis of Chlorinated Intermediate (Compound 2)

The initial step involves the selective oxidation of the methyl groups of neocuproine (B1678164). The improved method utilizes a chlorination reaction that proceeds through a 2-methyl-9-(trichloromethyl)-1,10-phenanthroline intermediate.[4]

-

Materials: 2,9-dimethyl-1,10-phenanthroline (neocuproine), Sodium chlorite (B76162) (NaClO2).

-

Procedure:

-

Dissolve neocuproine in a suitable solvent.

-

Add sodium chlorite to the solution. The reaction can release hypochlorous acid (HOCl), similar to a Pinnick oxidation.[4]

-

The reaction mixture is stirred at a controlled temperature until the formation of the chlorinated intermediates (2b, 2c, and 2d) is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).[4]

-

Subsequent hydrolysis of the chlorinated intermediates yields the desired dicarboxylic acid intermediate.[4]

-

Step 2: Amide Coupling

-

Materials: The dicarboxylic acid intermediate from Step 1, 4-(diethylamino)aniline, a coupling agent (e.g., HATU or HBTU/HOBt), and a non-nucleophilic base (e.g., DIPEA).[3][6]

-

Procedure:

-

Dissolve the dicarboxylic acid intermediate in an anhydrous polar aprotic solvent such as DMF.

-

Add the coupling agent and the base to the solution and stir for a few minutes to activate the carboxylic acid groups.

-

Add 4-(diethylamino)aniline to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours until completion.

-

The resulting product (compound 4) is then isolated and purified.[5] The overall yield for this two-step process to obtain compound 4 is reported to be 58%.[5]

-

Step 3: Methylation to Yield this compound

The final step is the quaternization of the nitrogen atoms of the phenanthroline ring.

-

Materials: Compound 4, methyl iodide.

-

Procedure:

-

Dissolve compound 4 in a suitable solvent.

-

Add an excess of methyl iodide.

-

The reaction mixture is stirred, typically at room temperature, until the methylation is complete. This alternate strategy affords the diiodide salt in good yield.[5]

-

If necessary, counterion exchange (metathesis) can be performed.[5]

-

Visualizing the Synthesis and Mechanism

Improved Synthesis Workflow

The following diagram illustrates the key stages of the improved synthesis route for this compound.

Caption: Workflow of the improved this compound synthesis.

Signaling Pathway of this compound

This compound exerts its biological effects primarily through its interaction with G-quadruplexes, which can lead to the inhibition of critical cellular machinery.[7][8]

Caption: this compound's interaction with G-quadruplexes.

References

- 1. Improved Synthesis of Guanine Quadruplex Ligand this compound - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. qspace.library.queensu.ca [qspace.library.queensu.ca]

- 3. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Characterization of Phen-DC3 Binding to G-Quadruplex DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phen-DC3 is a well-established G-quadruplex (G4) binding ligand, recognized for its high affinity and specificity for these non-canonical DNA structures. G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of nucleic acids, and their presence in oncogene promoters and telomeres has made them attractive targets for anticancer drug development. A thorough understanding of the biophysical principles governing the interaction of this compound with various G4 topologies is crucial for the rational design of more potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the biophysical characterization of this compound binding, summarizing key quantitative data, detailing experimental protocols, and visualizing essential concepts.

Quantitative Data Summary

The binding affinity and thermodynamic parameters of this compound for various G-quadruplex structures have been investigated using multiple biophysical techniques. The following tables summarize the available quantitative data to facilitate comparison.

| G-Quadruplex Sequence | Topology | Method | K d (nM) | Reference |

| Human Telomeric (22AG/23TAG) | Hybrid/Antiparallel (induced) | Not Specified | Nanomolar affinity | [1][2] |

| Mitochondrial G4 DNA | Not Specified | SPR | 1,100 - 6,730 | [3] |

| CEB1 | Not Specified | G4-FID | DC₅₀ = 400 - 500 | [2] |

Table 1: Binding Affinities of this compound for Various G-Quadruplex Structures.

| G-Quadruplex Sequence | Method | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) | Reference |

| Human Telomeric (Tel22) | ITC | Favorable | Favorable | Unfavorable | [4] |

Table 2: Thermodynamic Parameters of this compound Binding to Human Telomeric G-Quadruplex.

Binding Mechanism and Structural Insights

This compound interacts with G-quadruplexes primarily through π-stacking interactions between its planar aromatic core and the G-quartets of the G4 structure.[5] This binding is highly selective for G4 structures over duplex DNA.[1] Notably, this compound has been shown to induce conformational changes in certain G-quadruplexes. For instance, it can induce a transition from a hybrid to an antiparallel topology in human telomeric G-quadruplexes, a change that is accompanied by the ejection of a coordinating potassium ion.[4][6][7] In contrast, for the parallel-stranded c-myc promoter G-quadruplex, this compound binds via end-stacking without inducing a significant conformational rearrangement.[4][5]

Experimental Protocols

Detailed methodologies are essential for the reproducible biophysical characterization of this compound binding. Below are protocols for key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

Protocol:

-

Sample Preparation:

-

Prepare the G-quadruplex DNA solution (typically 10-20 µM) and the this compound solution (typically 100-200 µM) in the same buffer (e.g., 25 mM KH₂PO₄, 70 mM KCl, pH 7.0).[8]

-

Thoroughly degas both solutions prior to titration to prevent bubble formation.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity ITC instrument (e.g., MicroCal iTC200).

-

Set the cell temperature to 25°C.

-

Equilibrate the instrument until a stable baseline is achieved.

-

-

Titration:

-

Load the G-quadruplex solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 150 seconds between injections to allow for re-equilibration.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site or two-site binding model) using the instrument's software to determine the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of binding events, providing kinetic information (association and dissociation rate constants, kₐ and kₑ).

Protocol:

-

Sensor Chip Preparation:

-

Immobilize a biotinylated G-quadruplex DNA onto a streptavidin-coated sensor chip.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor surface.

-

Monitor the change in the resonance angle in real-time to obtain sensorgrams.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of high salt or low pH buffer).

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association (kₐ) and dissociation (kₑ) rate constants.

-

Calculate the equilibrium dissociation constant (Kₑ) from the ratio of the rate constants (Kₑ = kₑ/kₐ).

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to study the conformational changes in chiral molecules like G-quadruplex DNA upon ligand binding.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the G-quadruplex DNA (typically 10 µM) in a suitable buffer (e.g., 20 mM potassium phosphate, 70 mM KCl, pH 7.0).[6]

-

Anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding.

-

-

Spectral Measurement:

-

Record the CD spectrum of the G-quadruplex alone from approximately 220 nm to 320 nm.

-

Titrate the G-quadruplex solution with increasing concentrations of this compound and record the CD spectrum after each addition.

-

-

Data Analysis:

-

Monitor the changes in the CD signal at characteristic wavelengths to assess conformational changes. For example, a shift from a hybrid G4 signature (positive peaks at ~265 and ~295 nm) to an antiparallel signature (positive peak at ~295 nm and negative peak at ~265 nm) can be observed for telomeric sequences upon this compound binding.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the G-quadruplex-Phen-DC3 complex in solution.

Protocol:

-

Sample Preparation:

-

NMR Titration:

-

Acquire a 1D ¹H NMR spectrum of the free G-quadruplex.

-

Gradually add small aliquots of a concentrated this compound stock solution to the NMR tube and acquire a spectrum after each addition.

-

-

Structural Analysis:

-

Monitor the chemical shift perturbations of the imino protons of the G-quartets to identify the binding site and stoichiometry.

-

For detailed structural elucidation, perform 2D NMR experiments (e.g., NOESY, TOCSY) on a 1:1 complex to determine intermolecular contacts and calculate a solution structure.

-

Conclusion

The biophysical characterization of this compound binding to G-quadruplex DNA reveals a high-affinity interaction driven by favorable enthalpic contributions and characterized by π-stacking. The ability of this compound to induce conformational changes in certain G4 topologies highlights the dynamic nature of these interactions. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate the binding of this compound and other small molecules to G-quadruplex DNA, ultimately aiding in the development of novel G4-targeted therapeutics.

References

- 1. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ligand-induced conformational changes with cation ejection upon binding to human telomeric DNA G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. This compound Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational design of small-molecules to recognize G-quadruplexes of c-MYC promoter and telomere and the evaluation of their in vivo antitumor activity against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Phen-DC3: A Technical Guide to its Fluorescent Properties and Applications in G-Quadruplex Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties and diverse applications of Phen-DC3, a potent and widely utilized G-quadruplex (G4) stabilizing ligand. The information presented herein is intended to equip researchers with the necessary knowledge to effectively employ this compound as a tool for probing the intricate biology of G-quadruplex structures in various experimental contexts.

Core Fluorescent Properties of this compound

This compound is a phenanthroline dicarboxamide bisquinolinium compound renowned for its high affinity and selectivity for G-quadruplex structures over other nucleic acid conformations.[1][2] While intrinsically weakly fluorescent, its emission properties are significantly modulated upon binding to G4s, making it a valuable fluorescent probe.[3] The interaction with G-quadruplexes, primarily through π-π stacking with the terminal G-quartets, leads to a notable enhancement of its fluorescence signal.[4]

Upon binding to G-quadruplex structures, this compound exhibits a bathochromic (red) shift in its absorption and emission spectra.[3] This spectral shift is a key characteristic that enables its use in detecting G4 structures.[3] The low molecular brightness of this compound-G4 complexes, however, can present a challenge for detection using conventional steady-state emission spectroscopy, though it is suitable for techniques like Confocal Laser Scanning Microscopy (CLSM).[3]

Table 1: Quantitative Fluorescent Properties of this compound

| Property | Free this compound | This compound Bound to c-MYC G-Quadruplex | Reference(s) |

| Absorption Maximum (λabs) | ~355 nm | Bathochromic shift, with a long-wavelength tail | |

| Excitation Maximum (λexc) | ~350 nm | 405 nm (used for CLSM) | [3] |

| Emission Maximum (λem) | ~405 nm | Red-shifted from ~405 nm | [3] |

| Molar Extinction Coefficient (ε) | ~2.0 × 10⁴ M⁻¹ cm⁻¹ at 350 nm | Not explicitly stated, but absorption increases at 405 nm | [3] |

| Fluorescence | Weak | Significantly enhanced | [3] |

Applications of this compound in Research

The unique properties of this compound have established it as a benchmark compound in the study of G-quadruplexes.[3][5] Its applications span from fundamental in vitro characterization of G4 structures to cellular imaging and exploration of their roles in disease.

In Vitro G-Quadruplex Stabilization and Detection

This compound exhibits a high affinity for G-quadruplexes, effectively stabilizing their structure.[1][6] This property is leveraged in various in vitro assays to confirm the formation of G4s in specific DNA or RNA sequences and to study the efficacy of helicases that unwind these structures.[1][7] The fluorescence enhancement upon binding provides a straightforward method for detecting the presence of G4s.

Cellular Imaging of DNA and RNA G-Quadruplexes

A significant application of this compound is the visualization of G-quadruplexes within fixed cells using Confocal Laser Scanning Microscopy (CLSM).[3] Its ability to permeate cells and selectively bind to G4s allows for the mapping of their subcellular localization.[3] Studies have successfully used this compound to image DNA G-quadruplexes in the nucleus and RNA G-quadruplexes in the cytoplasm and nucleoli of cancer cells, such as HeLa cells.[3]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC 3 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05483F [pubs.rsc.org]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. Improved Synthesis of Guanine Quadruplex Ligand this compound - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Phen-DC3: A Technical Guide to a Potent G-Quadruplex Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phen-DC3 is a synthetic, cell-permeable, bisquinolinium compound that has emerged as a benchmark ligand for studying G-quadruplexes (G4s).[1] G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in a variety of cellular processes, including transcription, replication, and telomere maintenance.[1][2] The ability of this compound to selectively bind to and stabilize these structures with high affinity has made it an invaluable tool for elucidating the biological roles of G4s and a promising scaffold for the development of novel therapeutics, particularly in oncology.[3][4] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental evaluation of this compound.

Discovery and History

This compound was developed as part of a series of bisquinolinium compounds designed to interact with G-quadruplex structures.[5] Its crescent-shaped aromatic core is complementary to the planar surface of a G-quartet, the fundamental unit of a G4, allowing for efficient π-π stacking interactions.[6] This structural feature, combined with its dicationic nature, contributes to its high affinity and selectivity for G4s over duplex DNA.[3][6] Early studies demonstrated its potent ability to stabilize G4 structures and inhibit the activity of helicases that resolve these structures, establishing it as a powerful G4-interacting agent.[5][7]

Mechanism of Action

The primary mechanism of action of this compound is its ability to bind to the terminal G-quartets of G-quadruplex structures, effectively "capping" and stabilizing the G4 fold.[2][3] This interaction can occur through various binding modes, including external stacking and intercalation, depending on the specific G4 topology.[3] For instance, with the human telomeric G4 sequence, this compound has been shown to induce a conformational change from a hybrid-1 to an antiparallel chair-type structure, where the ligand intercalates between G-quartets.[3][8][9] By stabilizing G4s, this compound can interfere with processes that require their resolution, such as DNA replication and transcription, leading to cellular effects like the inhibition of telomerase activity and the induction of DNA damage.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and properties of this compound.

| Parameter | Value | G4 Substrate/Context | Reference |

| Helicase Inhibition | |||

| IC50 (FANCJ helicase) | 65 ± 6 nM | G4 substrate | [7] |

| IC50 (DinG helicase) | 50 ± 10 nM | G4 substrate | [7] |

| Binding Affinity | |||

| Kd (mitoG4 DNAs) | 1.10–6.73 µM | Mitochondrial G4 DNAs | [2] |

| Cellular Activity | |||

| Cell Viability (HeLa cells, 48h) | ~20% cell death at 100 µM | [11][12] |

Key Experimental Protocols

Synthesis of Amino-Substituted this compound

A synthetic route has been developed to introduce a primary amine to the this compound scaffold, enabling further functionalization with probes like fluorophores or cell-penetrating peptides.[11]

Workflow:

Reagents and Conditions:

-

(a) HNO₃, H₂SO₄, 120 °C, 1 h.[11]

-

(b) SeO₂, 1,4-dioxane:H₂O (0.4%), reflux, 3 h.[11]

-

(c) Conc. HNO₃, reflux, 6 h.[11]

-

(d) 3-aminoquinoline, HATU, DIPEA, DMF, rt, 12 h.[11]

-

(e) Pd/C, H₂, 80 °C, DMF, 3 h.[11]

G4 Stabilization Assay (Taq Polymerase Stop Assay)

This assay is used to determine the ability of a ligand to stabilize G4 structures and impede the progression of DNA polymerase.[13]

Workflow:

Methodology:

-

A DNA template containing a G4-forming sequence is annealed with a radiolabeled primer.

-

The template-primer duplex is incubated with Taq polymerase, dNTPs, and varying concentrations of this compound.

-

The polymerase extends the primer until it is stalled by a stabilized G4 structure.

-

The reaction products are resolved on a denaturing polyacrylamide gel and visualized by autoradiography. The intensity of the band corresponding to the stalled product indicates the degree of G4 stabilization.[13]

Cellular Localization Studies

Fluorescently labeled this compound derivatives can be used to investigate the subcellular localization of the compound.[11]

Workflow:

Methodology:

-

HeLa cells are cultured on coverslips.

-

The cells are treated with a fluorescently labeled this compound derivative (e.g., BODIPY-Phen-DC3).

-

After incubation, the cells are fixed with paraformaldehyde (PFA).

-

The subcellular localization of the fluorescent signal is visualized using confocal laser scanning microscopy.

Signaling and Interaction Pathways

This compound's interaction with G-quadruplexes can trigger various downstream cellular events.

Conclusion

This compound stands out as a highly specific and potent G-quadruplex ligand that has significantly advanced our understanding of G4 biology. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an essential tool for researchers in the field. The development of functionalized derivatives further expands its utility for sophisticated cell-based assays and potential therapeutic applications.[11] This guide provides a foundational resource for scientists and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

References

- 1. Improved Synthesis of Guanine Quadruplex Ligand this compound - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. qspace.library.queensu.ca [qspace.library.queensu.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. [2306.04291] Phen-DC 3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation [arxiv.org]

- 9. This compound Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05816A [pubs.rsc.org]

- 12. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unravelling the cellular emission fingerprint of the benchmark G-quadruplex-interactive compound Phen-DC 3 - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC05483F [pubs.rsc.org]

An In-depth Technical Guide to Phen-DC3 Derivatives: Chemical Properties and Biological Actions

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a variety of crucial cellular processes, including DNA replication, transcription, and telomere maintenance. The discovery that G4 structures are prevalent in the promoter regions of many oncogenes and in telomeric DNA has established them as promising targets for anticancer therapeutics. Small molecules that can selectively bind to and stabilize G4 structures can interfere with these cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.

Among the numerous G4-stabilizing ligands developed, Phen-DC3 has emerged as a benchmark compound due to its high affinity and selectivity for G-quadruplexes over duplex DNA.[1][2][3] this compound is a bisquinolinium compound that interacts with G4 structures primarily through π-stacking with the guanine (B1146940) bases of the G-tetrads.[4] Its rigid, U-shaped structure is complementary to the planar G-quartet, contributing to its strong binding.[5] This technical guide provides a comprehensive overview of the chemical properties of this compound and its derivatives, detailed experimental protocols for their study, and an exploration of their biological effects and associated signaling pathways.

Chemical Properties and Derivatives

This compound, with the chemical formula C₃₄H₂₆N₆O₂²⁺, is known for its potent G4 stabilizing capabilities.[6] However, the free form of the compound can be unstable.[7] Consequently, it is often synthesized and utilized as a more stable salt, such as this compound trifluoromethanesulfonate (B1224126), which retains the same biological activity.[7]

The core structure of this compound has been a scaffold for the development of various derivatives aimed at enhancing its properties, such as cellular uptake, target specificity, and utility as a research tool. A notable derivative is Phen-DC6, a closely related isomer that also exhibits strong G4 binding and the ability to induce genetic instability in G4-prone DNA sequences.[2]

Furthermore, synthetic strategies have been developed to introduce functional groups onto the this compound core. For instance, an amino-substituted this compound has been synthesized, providing a reactive handle for conjugation to other molecules.[8] This has enabled the creation of fluorescently labeled derivatives, such as this compound-BODIPY, for visualizing G4 structures within cells, and conjugates with cell-penetrating peptides to improve nuclear localization.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, providing a comparative overview of their biological activity and G4-binding properties.

Table 1: Inhibitory and Binding Concentrations

| Compound | Target/Assay | Value (IC₅₀/DC₅₀) | Reference(s) |

| This compound | FANCJ Helicase (G4 substrate) | 65 ± 6 nM | [7][10][11] |

| This compound | DinG Helicase (G4 substrate) | 50 ± 10 nM | [7][10][11] |

| This compound | G4-FID Assay (TO displacement from G4-CEB1) | 0.4–0.5 µM | [2][3] |

| Phen-DC6 | G4-FID Assay (TO displacement from G4-CEB1) | 0.4–0.5 µM | [2][3] |

Table 2: G-Quadruplex Binding Affinity and Thermal Stabilization

| Compound | G4 Structure | Method | Kₑ (M⁻¹) | ΔTₘ (°C) | Reference(s) |

| This compound | 22GT | ITC/DSC | 10⁶ - 10⁷ | N/A | [12] |

| This compound | rDNA (S. pombe) | CD Melt | N/A | >60 | [13] |

| This compound | Telomeric (S. pombe) | CD Melt | N/A | >60 | [13] |

Note: N/A indicates that the data was not provided in the specified format in the cited sources.

Biological Activity and Signaling Pathways

The primary mechanism of action for this compound and its derivatives is the stabilization of G-quadruplex structures. This stabilization can have profound effects on cellular processes. In vitro studies have demonstrated that this compound can inhibit the activity of helicases such as FANCJ and DinG, which are responsible for resolving G4 structures.[7][10]

Within the cell, the stabilization of G4s by this compound can lead to replication stress. When a replication fork encounters a stabilized G4, it can stall, leading to the formation of single-strand DNA lesions and, eventually, double-strand breaks. This DNA damage triggers a cellular response known as the DNA Damage Response (DDR).

DNA Damage Response and Apoptosis

The DDR is a complex signaling network orchestrated by kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related). Upon sensing DNA damage, these kinases phosphorylate a cascade of downstream proteins that mediate cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. While direct activation of specific caspases by this compound is an area of ongoing research, the induction of significant DNA damage is a well-established trigger for the intrinsic apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3, leading to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and its derivatives.

Synthesis of this compound Trifluoromethanesulfonate (Improved Route)

This protocol is based on an improved synthetic route that avoids hazardous reagents like selenium dioxide and offers a higher overall yield.

-

Oxidation of Neocuproine (B1678164): Start with commercially available neocuproine (2,9-dimethyl-1,10-phenanthroline). An alternative to selenium dioxide for oxidation is a multi-step process involving chlorination followed by hydrolysis to yield the dicarbaldehyde.

-

Condensation: The resulting 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) is then condensed with 3-aminoquinoline.

-

Methylation and Anion Exchange: The bis-amide product is methylated using a suitable methylating agent like methyl iodide. If the triflate salt is desired, an additional step of anion exchange is performed. The use of methyl trifluoromethanesulfonate directly yields the triflate salt but requires stringent handling due to its hazardous nature.

G-Quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay

This assay is used to determine the G4-binding affinity and selectivity of a ligand. It relies on the displacement of a fluorescent probe, typically Thiazole Orange (TO), from the G4-DNA structure by the test compound.

-

Preparation of G4-DNA: A G4-forming oligonucleotide (e.g., from the c-myc promoter or telomeric repeat) is annealed in a buffer containing a stabilizing cation (e.g., 100 mM KCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Assay Setup: In a 96-well plate, add the pre-folded G4-DNA (final concentration ~0.25 µM) and Thiazole Orange (final concentration ~0.5 µM).

-

Ligand Titration: Add increasing concentrations of the this compound derivative to the wells.

-

Fluorescence Measurement: After a brief incubation period, measure the fluorescence of TO (excitation ~501 nm, emission ~533 nm).

-

Data Analysis: The decrease in TO fluorescence is proportional to its displacement by the ligand. The concentration of the ligand that causes a 50% reduction in fluorescence (DC₅₀) is determined, which is inversely related to the binding affinity.[2][3]

Taq Polymerase Stop Assay

This assay assesses the ability of a ligand to stabilize a G4 structure and impede the progression of DNA polymerase.

-

Template-Primer Design: Design a DNA template containing a G4-forming sequence. A fluorescently labeled (e.g., with 6-FAM) primer is designed to anneal upstream of this sequence.

-

Reaction Mixture: Prepare a reaction mixture containing the annealed template-primer, dNTPs, Taq polymerase buffer, and Taq DNA polymerase.

-

Ligand Addition: Add varying concentrations of the this compound derivative to the reaction tubes. A control reaction without the ligand is essential.

-

Polymerase Extension: Perform the primer extension reaction in a thermocycler. The stabilized G4 structure will cause the polymerase to stall, resulting in truncated DNA products.

-

Analysis: The reaction products are denatured and separated by size using denaturing polyacrylamide gel electrophoresis. The fluorescently labeled DNA fragments are visualized. An increase in the intensity of the band corresponding to the stalled product with increasing ligand concentration indicates G4 stabilization.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).[8][14][15][16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8][14][15][16]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8][14][15][16]

-

Absorbance Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Conclusion

This compound and its derivatives represent a significant class of G-quadruplex stabilizing ligands with considerable potential as anticancer agents and as tools for chemical biology. Their high affinity and selectivity for G4 structures allow for the targeted disruption of cellular processes that are often dysregulated in cancer. This guide has provided an overview of their chemical properties, a summary of key quantitative data, and detailed experimental protocols to aid researchers in this field. The elucidation of the signaling pathways, particularly the induction of the DNA damage response and subsequent apoptosis, provides a solid framework for understanding their mechanism of action and for the future development of more potent and selective G4-targeted therapies. Further research into the nuances of their interactions with different G4 topologies and their effects on downstream cellular events will continue to be a vital area of investigation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phen-DC 3 | C34H26N6O2+2 | CID 44449504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | TargetMol [targetmol.com]

- 11. DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding-Induced Diversity of a Human Telomeric G-Quadruplex Stability Phase Space [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. MTT assay protocol | Abcam [abcam.com]

Spectroscopic Analysis of Phen-DC3 Interaction with G-quadruplex DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the interaction between Phen-DC3, a potent and selective G-quadruplex (G4) DNA stabilizing ligand, and its target G4 structures. This document outlines the key experimental techniques, presents quantitative data, and illustrates the underlying molecular interactions and their biological consequences.

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere integrity. Consequently, G4s have emerged as promising therapeutic targets, particularly in the context of oncology. This compound is a well-characterized G4 ligand that exhibits high affinity and selectivity for these structures over duplex DNA. Understanding the molecular details of the this compound-G4 interaction is paramount for the development of novel G4-targeted therapeutics. This guide details the spectroscopic methodologies employed to elucidate this interaction.

Quantitative Data Summary

The interaction of this compound with G4 DNA has been quantified using various biophysical and biochemical assays. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and inhibitory activity.

Table 1: Binding Affinity of this compound for G4 DNA

| G4 DNA Sequence | Topology | Method | Dissociation Constant (Kd) | Reference |

| mitoG4 DNAs | Various | Surface Plasmon Resonance (SPR) | 1.10–6.73 μM | |

| dsDNA | Duplex | Single-Molecule Stretching | 0.5-2.1 μM |

Table 2: Helicase Inhibition by this compound

| Helicase | G4 Substrate | IC50 | Reference |

| FANCJ | G4 | 65 ± 6 nM | |

| DinG | G4 | 50 ± 10 nM |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the this compound-G4 DNA interaction are provided below.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to monitor the interaction between a ligand and a nucleic acid. The binding of this compound to G4 DNA can induce changes in the absorption spectrum of the ligand, such as hypochromism (decrease in absorbance) and bathochromism (red shift), which are indicative of binding.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). The final concentration of DMSO, if used to dissolve this compound, should be kept minimal (e.g., <1%).

-

Prepare a stock solution of the G4-forming oligonucleotide in the same buffer. Anneal the oligonucleotide to form the G4 structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

-

Titration:

-

Place a fixed concentration of this compound (e.g., 5 µM) in a quartz cuvette.

-

Record the initial UV-Vis spectrum of this compound from 220 to 500 nm.

-

Incrementally add small aliquots of the G4 DNA stock solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording the UV-Vis spectrum.

-

Correct for dilution at each step.

-

-

Data Analysis:

-

Plot the change in absorbance at a specific wavelength (e.g., the wavelength of maximum absorbance for this compound) as a function of the G4 DNA concentration.

-

The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model, such as the Scatchard or Benesi-Hildebrand equations.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study ligand-DNA interactions. The intrinsic fluorescence of this compound may be altered upon binding to G4 DNA. Alternatively, a competitive displacement assay using a fluorescent probe that binds to G4 DNA can be employed.

Protocol (Fluorescence Intercalator Displacement - FID Assay):

-

Preparation of Solutions:

-

Prepare stock solutions of the G4 DNA, a fluorescent probe that binds G4 DNA (e.g., Thiazole Orange, TO), and this compound in a suitable buffer (e.g., 10 mM Lithium Cacodylate, 100 mM KCl, pH 7.2).

-

-

Assay Setup:

-

In a fluorometer cuvette, mix the G4 DNA (e.g., 0.25 µM) and the fluorescent probe (e.g., 0.5 µM).

-

Record the initial fluorescence emission spectrum of the G4-probe complex.

-

Add increasing concentrations of this compound to the cuvette.

-

After each addition, allow the solution to equilibrate for 3 minutes before recording the fluorescence spectrum.

-

-

Data Analysis:

-

Calculate the percentage of probe displacement at each this compound concentration.

-

Plot the percentage of displacement as a function of the this compound concentration. The concentration of this compound required to displace 50% of the fluorescent probe (DC50) is a measure of its binding affinity.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is an invaluable tool for studying the conformational changes of chiral molecules like DNA. Binding of this compound can induce or stabilize specific G4 topologies, which can be monitored by changes in the CD spectrum.

Protocol:

-

Preparation of Solutions:

-

Prepare stock solutions of the G4-forming oligonucleotide and this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

-

Anneal the oligonucleotide to form the G4 structure.

-

-

Spectral Measurement:

-

Record the CD spectrum of the G4 DNA alone (e.g., 5 µM) in a quartz cuvette with a path length of 1 cm. Spectra are typically recorded from 320 to 220 nm.

-

Add this compound to the G4 DNA solution at the desired molar ratio (e.g., 1:1 or 1:5).

-

Incubate the mixture to allow for binding.

-

Record the CD spectrum of the this compound-G4 DNA complex.

-

-

Data Analysis:

-

Compare the CD spectra of the G4 DNA in the absence and presence of this compound. Changes in the peak positions and intensities indicate conformational changes in the G4 structure upon ligand binding. For example, a parallel G4 typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel G4 has a positive peak around 295 nm.

-

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are used to determine the thermal stability of G4 DNA in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the G4 structure upon addition of this compound indicates stabilization.

Protocol:

-

Preparation of Solutions:

-

Use a G4-forming oligonucleotide labeled with a FRET pair (e.g., FAM as the donor at the 5'-end and TAMRA as the acceptor at the 3'-end).

-

Prepare solutions of the labeled oligonucleotide and this compound in a suitable buffer.

-

-

Melting Experiment:

-

In a real-time PCR instrument, prepare reactions containing the labeled oligonucleotide (e.g., 0.2 µM) with and without this compound (e.g., 1 µM).

-

Heat the samples from room temperature to 95°C with a slow ramp rate (e.g., 1°C/min).

-

Monitor the fluorescence of the donor fluorophore during the temperature ramp.

-

-

Data Analysis:

-

The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. This corresponds to the inflection point of the melting curve (fluorescence vs. temperature).

-

The change in melting temperature (ΔTm) is calculated as the Tm in the presence of this compound minus the Tm in its absence. A positive ΔTm indicates stabilization.

-

Taq Polymerase Stop Assay

This assay is a biochemical method to assess the ability of a ligand to stabilize G4 structures and impede DNA synthesis. The formation of a stable G4-Phen-DC3 complex on a DNA template will cause the Taq polymerase to pause or stop, resulting in truncated DNA products.

Protocol:

-

Preparation of the DNA Template:

-

Design a DNA template containing a G4-forming sequence and a primer binding site.

-

Anneal a 5'-radiolabeled or fluorescently-labeled primer to the template.

-

-

Polymerase Extension Reaction:

-

Set up reaction mixtures containing the primer-template duplex, dNTPs, Taq polymerase buffer, and varying concentrations of this compound.

-

Initiate the reaction by adding Taq polymerase.

-

Incubate at a suitable temperature (e.g., 55°C) for a defined time (e.g., 30 minutes).

-

-

Analysis of Products:

-

Stop the reactions by adding a loading dye containing formamide.

-

Denature the DNA products by heating.

-

Separate the products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

-

Data Interpretation:

-

The appearance of a band corresponding to the size of the DNA up to the G4 motif indicates that the polymerase has been stopped. An increase in the intensity of this stop product with increasing this compound concentration demonstrates the ligand's ability to stabilize the G4 structure.

-

Signaling Pathways and Experimental Workflows

The interaction of this compound with G4 DNA can have significant biological consequences, primarily by interfering with DNA replication and transcription. The stabilization of G4 structures by this compound can create roadblocks for DNA and RNA polymerases, leading to replication fork stalling and altered gene expression.

Experimental Workflow: G4 Stabilization and Consequent Polymerase Arrest

The following diagram illustrates a typical experimental workflow to investigate the stabilization of a G4 structure by this compound and its effect on DNA polymerase activity.

Caption: Workflow for analyzing this compound-G4 DNA interaction.

Logical Relationship: Mechanism of this compound Action

The following diagram illustrates the proposed mechanism of action for this compound, from G4 binding to the downstream biological consequences.

Caption: Proposed mechanism of this compound's biological activity.

Conclusion

The spectroscopic analysis of the this compound-G4 DNA interaction provides critical insights into the binding mechanism, affinity, and functional consequences of this interaction. The methodologies detailed in this guide represent a robust toolkit for researchers in the field of G4-targeted drug discovery. A thorough understanding of these techniques and the data they generate is essential for the rational design and development of next-generation G4-interactive compounds with improved therapeutic potential.

Phen-DC3: A Technical Guide to Aqueous Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phen-DC3 is a prominent G-quadruplex (G4) stabilizing ligand with significant potential in anticancer and antiviral research. However, its utility in aqueous environments, crucial for biological assays and pharmaceutical formulations, is often hampered by its limited solubility and stability. This technical guide provides a comprehensive overview of the known stability and solubility characteristics of this compound in aqueous solutions. It includes available quantitative data, detailed experimental protocols for characterization, and a visualization of the compound's impact on cellular pathways. The information presented herein is intended to assist researchers in overcoming the challenges associated with the handling and application of this compound in aqueous media.

Solubility Profile

This compound exhibits poor solubility in aqueous solutions, a critical factor to consider for its application in biological systems. The use of organic co-solvents, particularly dimethyl sulfoxide (B87167) (DMSO), is a common strategy to achieve desired working concentrations.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various aqueous buffers remains limited in publicly available literature, its solubility in DMSO has been reported. This information is crucial for the preparation of stock solutions.

| Compound Form | Solvent | Reported Solubility | Molar Concentration (mM) | Source |

| This compound | DMSO | ≥ 34 mg/mL | 61.75 | [1][2] |

| This compound Trifluoromethanesulfonate (B1224126) | DMSO | 100 mg/mL | 117.82 | N/A |

Note: The trifluoromethanesulfonate salt form of this compound exhibits significantly higher solubility in DMSO.

It has been noted that this compound has a "slightly higher solubility in buffered solutions" compared to analogous compounds like Phen-DC6.[3] For practical applications in aqueous buffers, a common approach involves the initial dissolution in DMSO followed by dilution in the desired aqueous medium. For instance, in nuclear magnetic resonance (NMR) studies, this compound has been successfully dissolved in a potassium phosphate (B84403) buffer (pH 7.0) containing a final concentration of 3% DMSO.

Stability Profile

The chemical stability of this compound in aqueous solutions is a key determinant of its experimental reliability and shelf-life. The free base form of this compound has been reported to be prone to instability.

Qualitative Stability Assessment

-

Free Base: The free form of this compound is susceptible to degradation and is considered chemically unstable.[1]

-

Salt Forms: The trifluoromethanesulfonate and iodide salt forms of this compound are recommended as they are more stable.[1] Several studies refer to the Phen-DC compounds as being "chemically stable".[3]

Quantitative data regarding the degradation kinetics, half-life, and degradation products of this compound in various aqueous buffers, and as a function of pH and temperature, are not extensively available in the current body of scientific literature.

Biological Signaling Pathway

This compound exerts its biological effects primarily through the stabilization of G-quadruplex structures in DNA. This interaction triggers a cellular response, particularly affecting DNA replication and integrity.

Caption: this compound-induced DNA damage response pathway.

Experimental Protocols

The following sections detail standardized methodologies for assessing the aqueous solubility and stability of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in a desired aqueous buffer.

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and bring it to the target temperature.

-

Addition of Compound: Add an excess amount of this compound to a known volume of the buffer in a sealed container. The excess solid should be clearly visible.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the temperature is maintained during this step to prevent precipitation.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the equilibrium solubility of this compound under the tested conditions.

Aqueous Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Caption: Experimental workflow for stability assessment.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the aqueous buffer of interest.

-

Stress Conditions: Aliquot the solution into separate containers and expose them to a range of stress conditions, including:

-

pH: Adjust the pH of the buffer to acidic, neutral, and basic conditions.

-

Temperature: Incubate samples at various temperatures (e.g., refrigerated, room temperature, elevated temperatures).

-

Light: Expose samples to photostability testing conditions as per ICH guidelines.

-

-

Time Points: At predetermined time intervals, withdraw samples from each condition.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent this compound from any potential degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation kinetics and calculate the half-life (t½).

Conclusion

The effective use of this compound in research and development is contingent on a thorough understanding of its physicochemical properties. While quantitative data on its aqueous solubility and stability are not extensively documented, this guide consolidates the available information and provides robust protocols for its characterization. The use of the more stable salt forms and the application of co-solvents like DMSO are practical strategies to mitigate the challenges associated with its poor aqueous solubility and the instability of the free base. The provided visualization of its biological mechanism offers a framework for understanding its cellular effects. Further research to quantify the solubility and stability of this compound in various pharmaceutically relevant aqueous systems is warranted to facilitate its broader application.

References

Unveiling the Fluorescence Quantum Yield of Phen-DC3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phen-DC3 stands as a cornerstone in the study of G-quadruplexes (G4s), non-canonical secondary structures of nucleic acids implicated in critical cellular processes and increasingly recognized as promising therapeutic targets. Its high affinity and selectivity for G4s have made it an invaluable tool for researchers. A key characteristic of any fluorescent probe is its quantum yield, a measure of its fluorescence efficiency. This technical guide provides an in-depth exploration of the fluorescence quantum yield of this compound, compiling available data, detailing experimental protocols for its measurement, and illustrating the underlying principles of its interaction with G4 structures. While the precise quantum yield of this compound has been noted to be low, its fluorescence properties are significantly modulated upon binding to G-quadruplexes, a phenomenon that can be harnessed for detection and analysis.

Quantitative Data on this compound Fluorescence

The fluorescence of this compound is intrinsically weak; however, its interaction with G-quadruplex DNA results in significant and measurable changes to its photophysical properties. The literature consistently describes a quenching and red-shift of this compound's fluorescence upon binding to various G4 structures. This modulation of fluorescence is a hallmark of its utility as a G4-binding probe.

Below is a summary of the observed photophysical properties of this compound in its free and G4-bound states.

| Condition | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) | Observations |

| Free this compound | ~350 nm | ~405 nm | Not explicitly reported, described as weak. | Exhibits a baseline level of fluorescence. |

| This compound + c-MYC Pu24T G4 | ~355 nm | Red-shifted from 405 nm | Significantly quenched | A notable decrease in fluorescence intensity is observed upon binding.[1] |

| This compound + Tel-22 G4 | Not specified | Red-shifted | Quenched | Similar to the interaction with c-MYC G4, fluorescence is quenched. |

| This compound + 4G3U3 RNA G4 | Not specified | Red-shifted | Quenched | The quenching effect is also observed with RNA G-quadruplexes. |

Experimental Protocols

The determination of the fluorescence quantum yield of a compound like this compound is typically performed using the relative method, where its fluorescence intensity is compared to that of a well-characterized standard with a known quantum yield.

Materials and Reagents

-

This compound

-

G-quadruplex-forming oligonucleotides (e.g., c-MYC Pu24T, Tel-22)

-

Fluorescence quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

-

Buffer solution (e.g., 50 mM Tris, 100 mM KCl, pH 7.4)

-

High-purity solvents (e.g., DMSO for stock solutions, ultrapure water for buffers)

-

Quartz cuvettes (1 cm path length)

Instrumentation

-

UV-Vis Spectrophotometer

-

Fluorometer with excitation and emission monochromators

Detailed Methodology

1. Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Prepare stock solutions of the G-quadruplex forming oligonucleotides in ultrapure water. The concentration should be determined by UV-Vis spectroscopy using their respective molar extinction coefficients.

-

Prepare a stock solution of the fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

2. G-quadruplex Annealing:

-

Dilute the oligonucleotide stock solution in the working buffer (50 mM Tris, 100 mM KCl).

-

Heat the solution to 95°C for 5 minutes.

-

Allow the solution to slowly cool to room temperature to facilitate the formation of the G-quadruplex structure.

3. Absorbance Measurements:

-

Prepare a series of dilutions of both the this compound sample and the standard in the working buffer.

-

The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Record the absorbance of each solution at the chosen excitation wavelength (e.g., 350 nm for this compound).

4. Fluorescence Measurements:

-

Using the same solutions from the absorbance measurements, record the fluorescence emission spectra.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

For measurements with G-quadruplexes, incubate the this compound solution with the annealed G4 DNA at the desired molar ratio (e.g., 1:1) before measurement. A typical concentration for both is 2.5 µM.[1]

-

Record the emission spectrum over a suitable wavelength range (e.g., 380-600 nm).

5. Quantum Yield Calculation:

-

Integrate the area under the emission spectrum for both the sample and the standard.

-

The fluorescence quantum yield (ΦF) of the sample is calculated using the following equation:

ΦF(sample) = ΦF(standard) * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2)

Where:

-

ΦF is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Visualizations

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for determining the relative fluorescence quantum yield.

This compound Interaction with G-Quadruplex DNA

Caption: Binding of this compound to a G-quadruplex leads to fluorescence quenching.

Conclusion

This compound remains a pivotal molecule for the exploration of G-quadruplex biology. While its intrinsic fluorescence quantum yield is low, the pronounced and consistent quenching of its fluorescence upon binding to G4 structures provides a valuable mechanism for their detection and study. The experimental protocols outlined in this guide offer a robust framework for the characterization of the photophysical properties of this compound and other G4-binding ligands. Further research to precisely quantify the quantum yield of this compound in both its free and bound states would be a valuable contribution to the field, enabling more quantitative biophysical analyses.

References

The Interaction of Phen-DC3 with G-Quadruplex DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the interaction between Phen-DC3, a prominent G-quadruplex (G4) stabilizing ligand, and various G4 topologies. It is designed to be a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Introduction to this compound and G-Quadruplexes

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in key regions of the human genome, such as telomeres and oncogene promoters (e.g., c-MYC, KRAS, VEGF, BCL2), and are implicated in the regulation of gene expression and telomere maintenance. Their involvement in cancer and other diseases has made them attractive targets for therapeutic intervention.

This compound is a bisquinolinium compound that has demonstrated high affinity and selectivity for G-quadruplex structures over duplex DNA.[1][2] Its ability to stabilize G4s can lead to the inhibition of critical cellular processes, such as DNA replication and transcription, making it a compound of significant interest in the development of novel anti-cancer therapies. This guide explores the nuances of this compound's interaction with different G4 topologies, summarizing key quantitative data, experimental methodologies, and the cellular consequences of this interaction.

Quantitative Analysis of this compound Interaction with G-Quadruplex Topologies

The binding affinity and stabilization of G-quadruplexes by this compound have been evaluated using various biophysical techniques. The following tables summarize the available quantitative data. It is important to note that experimental conditions can vary between studies, which may affect the absolute values.

Table 1: Binding Affinity (Kd) of this compound for G-Quadruplex DNA

| G-Quadruplex Target | Topology | Kd (nM) | Method | Reference |

| General G4s | Various | Nanomolar range | Not specified | [1][2] |

| CEB1 | Parallel | 710 | FID | [3] |

| Mitochondrial G4s | Various | 1100 - 6730 | SPR | [4] |

Table 2: Thermal Stabilization (ΔTm) of G-Quadruplexes by this compound

| G-Quadruplex Target | Topology | ΔTm (°C) | Method | Reference |

| VEGF | Parallel | ~10 | FRET | [5] |

| KRAS | Parallel | ~10 | FRET | [5] |

| c-KIT1 | Parallel | ~10 | FRET | [5] |

| c-KIT2 | Parallel | ~10 | FRET | [5] |

| BCL2 | Mixed | ~10 | FRET | [5] |

| Hepatitis B Virus | Hybrid | 24 | FRET | [6] |

Table 3: Displacement Concentration (DC50) of this compound

| G-Quadruplex Target | Topology | DC50 (µM) | Method | Reference |

| CEB1 | Parallel | 0.4 - 0.5 | FID | [3] |

| 22AG (Human Telomeric) | Hybrid | 0.31 | FID | [7] |

| c-kit | Parallel | 0.25 | FID | [7] |

Binding Modes and Structural Insights

This compound interacts with G-quadruplexes primarily through π-π stacking interactions with the external G-tetrads.[8] Structural studies have revealed interesting differences in its binding to various topologies:

-

c-MYC (Parallel G-Quadruplex): NMR studies have shown that this compound stacks externally on the 5'-quartet of the parallel G4 structure of the c-MYC promoter.[2]

-

Human Telomeric (Hybrid G-Quadruplex): this compound can induce a significant conformational change in the human telomeric G-quadruplex. It causes the hybrid-1 topology to refold into an antiparallel chair-type structure, where the ligand intercalates between two G-quartets.[9][10] This highlights the dynamic nature of G4 structures and the ability of ligands to select for or induce specific conformations.

While this compound exhibits strong selectivity for G4 structures over duplex DNA, it generally shows poor selectivity among different G-quadruplex topologies.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with G-quadruplexes.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This assay is used to determine the thermal stabilization of a G-quadruplex upon ligand binding.

Principle: A G-quadruplex-forming oligonucleotide is dual-labeled with a FRET donor and acceptor pair. In the folded state, the fluorophores are in close proximity, resulting in high FRET efficiency. Upon thermal denaturation, the structure unfolds, increasing the distance between the fluorophores and decreasing FRET efficiency. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔTm) in the presence of a ligand indicates the extent of stabilization.

Detailed Methodology:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher or acceptor (e.g., TAMRA) at the other. The oligonucleotide is annealed in a buffer containing a G4-stabilizing cation (typically 10-100 mM KCl or NaCl) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

Reaction Setup: The dual-labeled oligonucleotide (e.g., 0.2 µM) is incubated with varying concentrations of this compound (e.g., 1 µM) in a buffered solution (e.g., 10 mM lithium cacodylate, pH 7.2, with 10 mM KCl and 90 mM LiCl).[9]

-

FRET Melting: The fluorescence is monitored as the temperature is increased in a real-time PCR instrument, typically from 25°C to 95°C with a ramp rate of 1°C/min.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the normalized fluorescence intensity versus temperature curve. The ΔTm is calculated as the difference between the Tm in the presence and absence of this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of binding interactions in real-time.

Principle: A G-quadruplex-forming oligonucleotide is immobilized on a sensor chip surface. When a solution containing this compound is flowed over the surface, binding to the immobilized G4 DNA causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

Detailed Methodology:

-

Immobilization: A 5'-biotinylated G-quadruplex oligonucleotide is immobilized on a streptavidin-coated sensor chip. The oligonucleotide is typically folded in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl) prior to immobilization.

-

Binding Analysis: Solutions of this compound at various concentrations are injected over the sensor surface at a constant flow rate. The association of this compound is monitored in real-time. After the injection, a running buffer is flowed to monitor the dissociation of the complex.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Taq Polymerase Stop Assay

This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of DNA polymerase.

Principle: A DNA template containing a G-quadruplex-forming sequence is used for a primer extension reaction with Taq polymerase. The formation of a stable G-quadruplex acts as a roadblock for the polymerase, causing it to pause or stop, resulting in a truncated DNA product. A G4-stabilizing ligand will enhance this effect.

Detailed Methodology:

-

Template-Primer Annealing: A fluorescently labeled primer is annealed to a single-stranded DNA template containing the G-quadruplex sequence of interest.

-

Reaction Mixture: The annealed template-primer is incubated with dNTPs, Taq polymerase, and varying concentrations of this compound in a reaction buffer containing a G4-stabilizing cation (e.g., 50 mM KCl).[11]

-

Primer Extension: The reaction is initiated and allowed to proceed at an appropriate temperature (e.g., 50-60°C).

-

Analysis: The reaction products are denatured and separated by denaturing polyacrylamide gel electrophoresis. The fluorescently labeled DNA fragments are visualized, and the intensity of the full-length product and the truncated "stop" product are quantified to determine the extent of polymerase arrest.

Cellular Signaling and Experimental Workflows

The stabilization of G-quadruplexes by this compound in a cellular context can trigger specific signaling pathways and cellular responses.

Inferred Signaling Pathway: DNA Damage and Mitochondrial Stress